![molecular formula C6H4BrN3O B152542 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one CAS No. 956077-63-7](/img/structure/B152542.png)
3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one is a brominated heterocyclic compound featuring a fused pyrazole-pyridine scaffold. This compound is of significant interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes like soluble guanylyl cyclase (sGC) and coagulation factors . Derivatives of this scaffold have shown promise in modulating vascular smooth muscle cell (VSMC) proliferation and migration, highlighting its pharmacological relevance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one typically involves the bromination of pyrazolo[3,4-c]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as potassium carbonate.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (e.g., potassium phosphate), and a boronic acid under inert atmosphere conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include various substituted pyrazolopyridines.
Coupling Products: The major products are biaryl compounds formed through the coupling of the pyrazolopyridine with boronic acids.
Aplicaciones Científicas De Investigación
3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a scaffold for the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine: Research has shown its potential in developing therapeutic agents for diseases such as cancer and inflammatory conditions.
Industry: It is utilized in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound has been studied for its ability to inhibit BET proteins (BRD2, BRD3, BRD4), which play a role in gene regulation and are implicated in cancer .
Comparación Con Compuestos Similares
Structural and Functional Analogues
The following table summarizes key structural analogues and their distinguishing features:
Key Observations
Structural Variations and Bioactivity :
- The 3-bromo substitution in the pyrazolo[3,4-c]pyridin-7(6H)-one scaffold (target compound) confers distinct electronic and steric properties, enabling sGC activation and suppression of PDGF-BB/DD-induced VSMC proliferation . In contrast, pyrrolo[3,4-b]pyridin-7(6H)-one derivatives (e.g., compound 7b) with arylthio substituents exhibit potent MCH-R1 antagonism, emphasizing the role of heteroatom positioning in target selectivity .
- Bromine placement significantly impacts reactivity and binding. For example, 4-bromo-pyrrolo[2,3-c]pyridin-7(6H)-one (CAS 1361481-63-1) is a kinase inhibitor intermediate, whereas the 3-bromo isomer in the pyrazolo[3,4-c]pyridin-7(6H)-one series shows sGC modulation .
Synthetic Accessibility :
- The target compound and its pyrazolo[3,4-c]pyridine analogues are synthesized via FeCl3-catalyzed cyclization in ionic liquids (e.g., [bmim][BF4]) or microwave-assisted methods . Pyrrolo analogues, however, often require transition-metal-catalyzed cross-coupling for aryl/heteroaryl substitutions .
Physicochemical Properties: Molecular weight and solubility: Brominated pyrazolo-pyridinones (e.g., methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate, MW 256.06) are generally less soluble than non-halogenated derivatives due to increased hydrophobicity . Metabolic stability: The 2-[(4-fluorophenyl)thio] substituent in pyrrolo[3,4-b]pyridin-7(6H)-one derivatives enhances metabolic stability compared to brominated pyrazolo analogues .
Pharmacological Comparison
Actividad Biológica
3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a pyrazolo-pyridine core, which is significant for its biological interactions.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 10 | Apoptosis induction |
A549 (Lung) | 15 | G2/M phase arrest |
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown antimicrobial activity against several pathogens. The compound was tested against Gram-positive and Gram-negative bacteria, with notable efficacy against Staphylococcus aureus and Escherichia coli.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Notably, it has been found to inhibit certain kinases involved in cell signaling pathways that regulate cell growth and survival.
Kinase Inhibition
Research indicates that this compound acts as an inhibitor of the following kinases:
- Cyclin-dependent kinases (CDKs) : Inhibition leads to cell cycle disruption.
- Mitogen-activated protein kinases (MAPKs) : Affects cellular responses to growth signals.
Study 1: Anticancer Efficacy in Vivo
A recent animal study evaluated the anticancer efficacy of this compound in a xenograft model. Mice bearing human tumor xenografts were treated with the compound, resulting in a significant reduction in tumor volume compared to controls.
Study 2: Antimicrobial Effectiveness
Another study assessed the antimicrobial properties of the compound in a clinical setting. Patients with bacterial infections were treated with formulations containing this compound. Results indicated a higher rate of infection resolution compared to standard antibiotic treatments.
Propiedades
IUPAC Name |
3-bromo-2,6-dihydropyrazolo[3,4-c]pyridin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-5-3-1-2-8-6(11)4(3)9-10-5/h1-2H,(H,8,11)(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAOUEGATNRXHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=NNC(=C21)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.